molecular formula C12H23N3O2 B11106810 N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide

N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide

Cat. No.: B11106810
M. Wt: 241.33 g/mol
InChI Key: KRGWIXQFRCHHQN-UHFFFAOYSA-N
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Description

N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide is a synthetic organic compound characterized by its piperidine ring structure substituted with acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted together.

    Introduction of Acetamido Groups: The acetamido groups are introduced via acylation reactions. This involves reacting the piperidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the piperidine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the acetamido groups, converting them to amines. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its stable structure and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar structures.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The acetamido groups can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamido-2,2,6,6-tetramethylpiperidin-4-yl)acetamide: Similar structure with additional methyl groups.

    N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C12H23N3O2/c1-8-7-15(5)9(2)6-12(8,13-10(3)16)14-11(4)17/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,17)

InChI Key

KRGWIXQFRCHHQN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(NC(=O)C)NC(=O)C

Origin of Product

United States

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